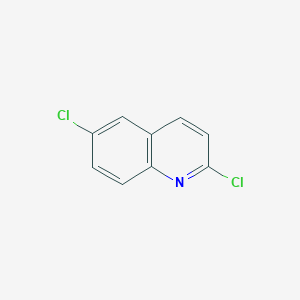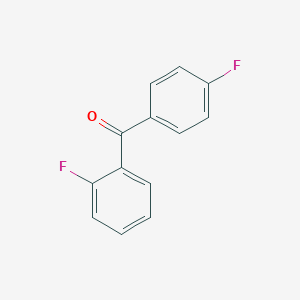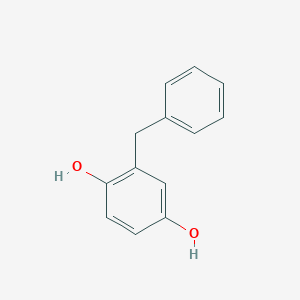
1,4-Benzenediol, 2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2-(phenylmethyl)-, commonly known as benzylhydroquinone (BHQ), is a natural compound found in various plants and fruits, such as green tea, grapes, and blueberries. BHQ has been widely studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for use in various scientific research applications.
Mechanism Of Action
1,4-Benzenediol, 2-(phenylmethyl)- exerts its antioxidant and anti-inflammatory effects through various mechanisms, including the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Biochemical And Physiological Effects
1,4-Benzenediol, 2-(phenylmethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1,4-Benzenediol, 2-(phenylmethyl)- has also been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and hypertension.
Advantages And Limitations For Lab Experiments
1,4-Benzenediol, 2-(phenylmethyl)- has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 1,4-Benzenediol, 2-(phenylmethyl)- can also have limitations, such as its potential to interfere with certain assays and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 1,4-Benzenediol, 2-(phenylmethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to determine the optimal dosage and administration of 1,4-Benzenediol, 2-(phenylmethyl)- for therapeutic use.
Synthesis Methods
1,4-Benzenediol, 2-(phenylmethyl)- can be synthesized through various methods, including the reduction of benzaldehyde with sodium borohydride or the oxidation of benzyl alcohol with potassium permanganate. However, the most common method of synthesis is the reduction of p-benzoquinone with sodium borohydride in the presence of benzyl alcohol.
Scientific Research Applications
1,4-Benzenediol, 2-(phenylmethyl)- has been extensively studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. 1,4-Benzenediol, 2-(phenylmethyl)- has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1706-73-6 |
|---|---|
Product Name |
1,4-Benzenediol, 2-(phenylmethyl)- |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-benzylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 |
InChI Key |
NEWPHVNFSATQRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
melting_point |
105.8 °C |
Other CAS RN |
1706-73-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



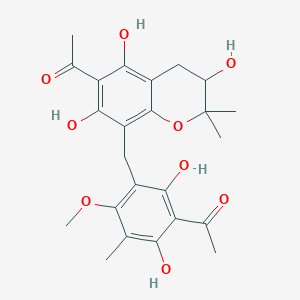
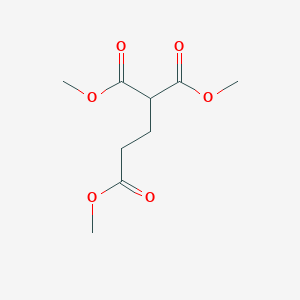
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
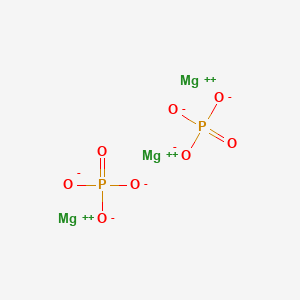
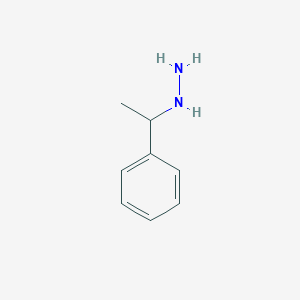
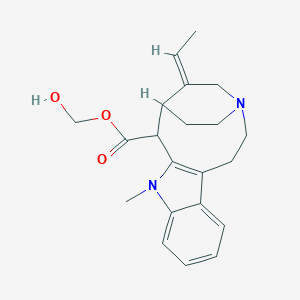
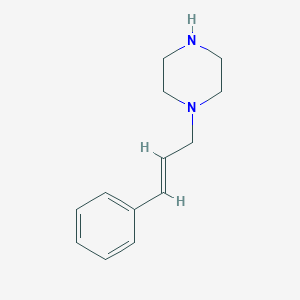
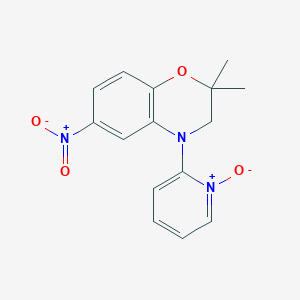
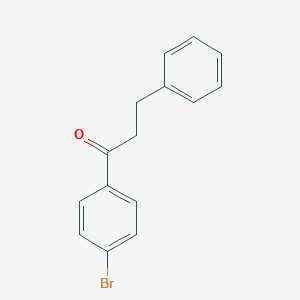
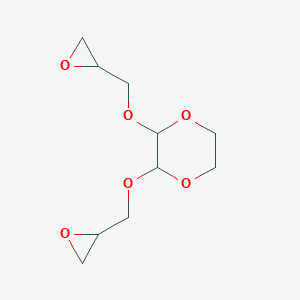
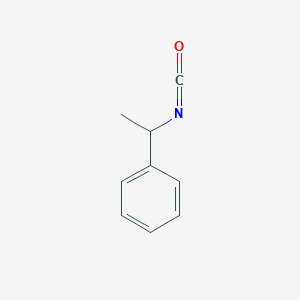
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
